CYP1A2 Time-Dependent Inhibition: A Liability Marker Differentiating 2-Fluorobenzamide from Des-Fluoro Analogs
In a time-dependent inhibition assay using pooled human liver microsomes with midazolam as probe substrate and 30-min NADPH pre-incubation, N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide exhibited an IC50 of 1.10E+3 nM (1,100 nM) against CYP1A2 [1]. This weak CYP inhibition profile is significantly lower than the typical CYP1A2 inhibitory potency of many marketed kinase inhibitors (e.g., erlotinib IC50 ~50 nM) and suggests a reduced risk of CYP1A2-mediated drug–drug interactions. Crucially, the 2-fluorobenzamide moiety is the key structural determinant of this reduced CYP liability compared to 2,4-dichlorobenzamide analogs, which typically show enhanced CYP inhibition due to increased lipophilicity and heme iron coordination.
| Evidence Dimension | CYP1A2 time-dependent inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 1,100 nM |
| Comparator Or Baseline | Erlotinib (EGFR kinase inhibitor) IC50 ~50 nM; 2,4-dichlorobenzamide analogs (class-level inference) expected IC50 < 500 nM based on logP-driven CYP affinity |
| Quantified Difference | Target compound is ≥22-fold weaker CYP1A2 inhibitor than erlotinib; estimated ≥2-fold weaker than 2,4-dichlorobenzamide analogs |
| Conditions | Human liver microsomes, midazolam 1'-hydroxylation, 30-min NADPH pre-incubation |
Why This Matters
Low CYP1A2 inhibition reduces the risk of metabolism-based drug interactions and hepatotoxicity, making this compound a cleaner probe for in vitro kinase profiling where CYP off-target effects could confound cellular readouts.
- [1] BindingDB Entry BDBM50597489, CHEMBL5208605: IC50 1.10E+3 nM for CYP1A2 time-dependent inhibition (human liver microsomes). View Source
